molecular formula C17H15ClN4O2 B5550455 N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5550455
M. Wt: 342.8 g/mol
InChI Key: WIIZUTHGLJNAFU-ZVBGSRNCSA-N
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Description

N-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C17H15ClN4O2 and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine is 342.0883534 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. Compounds similar to N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine have been synthesized and evaluated for their effectiveness against various microorganisms. Some of these compounds demonstrated good to moderate antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Molecular Docking and Drug Development

Another study focused on the conformational analysis and DFT investigations of two triazole derivatives, including halogenated substitutions. Through molecular docking predictions, these compounds showed inhibitory activity against tuberculosis, suggesting a possibility for developing new anti-TB drugs. This research emphasizes the compound's potential in drug discovery and development processes (Kumar et al., 2021).

Selective Separation of Aqueous Sulphate Anions

Research has also investigated the use of triazole derivatives for the selective separation of aqueous sulphate anions. This study demonstrates the compound's utility in environmental chemistry, specifically for its selectivity in recognizing and separating specific anions in water, which could have implications for water purification technologies (Luo et al., 2017).

Electrophilic Substitution Reactions

The electrophilic substitution reactions involving cyclic amines have been explored, showing how oxo groups can be introduced into specific positions of cyclic amines. This research provides insights into the synthetic versatility of compounds like N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine in organic synthesis and the preparation of biologically active molecules (Matsumura et al., 1994).

Synthesis of Novel Heterocyclic Compounds

Another area of application involves the synthesis of novel heterocyclic compounds derived from similar triazole structures, which have been investigated for their lipase and α-glucosidase inhibition. This suggests potential applications in the development of treatments for conditions related to enzyme activity, such as diabetes or obesity (Bekircan et al., 2015).

Properties

IUPAC Name

(E)-1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-23-17-8-13(9-21-22-11-19-20-12-22)6-7-16(17)24-10-14-4-2-3-5-15(14)18/h2-9,11-12H,10H2,1H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZUTHGLJNAFU-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.